molecular formula C13H11BrN2O2S B2859259 (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797905-18-0

(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2859259
CAS No.: 1797905-18-0
M. Wt: 339.21
InChI Key: WBNUYNKKKHCMEF-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797905-18-0) is a synthetic small molecule with the molecular formula C13H11BrN2O2S and a molecular weight of 339.21 g/mol . Its structure features a bromophenyl group and an azetidine ring linked via a methanone group, with the azetidine further connected to a thiazole heterocycle, a scaffold recognized for its relevance in medicinal chemistry . Compounds containing similar azetidine and heteroaryloxy motifs have been investigated as inhibitors of enzymes like Phosphodiesterase 10 (PDE10) and Sphingosine Kinase (SphK) , indicating this compound's potential as a valuable chemical tool or intermediate in pharmaceutical research for studying neurological disorders or cancer pathways. The presence of the thiazole ring is of particular interest, as this heterocycle is frequently found in molecules with demonstrated antibacterial and antifungal activities, suggesting potential for research into novel anti-infective agents . This product is listed for sale with a purity of 90% or higher and is intended for non-human research applications only . It is strictly for use in laboratory settings and is not classified as a drug, cosmetic, or for household use.

Properties

IUPAC Name

(2-bromophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c14-11-4-2-1-3-10(11)12(17)16-7-9(8-16)18-13-15-5-6-19-13/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNUYNKKKHCMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves the following steps:

    Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with an appropriate halogenating agent to form the thiazol-2-yloxy intermediate.

    Azetidin-1-yl Group Introduction: The azetidin-1-yl group is introduced through a nucleophilic substitution reaction, where an azetidine derivative reacts with the thiazol-2-yloxy intermediate.

    Coupling with 2-Bromophenyl Group: The final step involves coupling the azetidin-1-yl intermediate with a 2-bromophenyl derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically employ reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is investigated for its potential therapeutic properties. It may serve as a scaffold for the design of drugs with anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Bromophenyl and Heterocyclic Moieties

Compound A : (2-Bromophenyl)-[4-(2-bromophenyl)-1H-imidazol-2-yl]methanone ()
  • Structure : Features a 2-bromophenyl ketone linked to a 4-(2-bromophenyl)-imidazole ring.
  • Physical Properties : Melting point = 184–186°C; NMR data (δ 13.96 ppm for imidazole NH) indicate strong hydrogen bonding .
  • Key Differences: Replaces the azetidine-thiazole group with an imidazole ring.
Compound B : TLR7-9 Antagonists with Azetidine-Morpholine-Quinoline Scaffolds ()
  • Structure: Includes a 3-(tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidine group linked to morpholine and quinoline.
  • Biological Activity : Designed as TLR7-9 antagonists for systemic lupus erythematosus (SLE) treatment.
  • Key Differences: The azetidine is substituted with a pyrazolo-pyridine group instead of thiazole-2-yloxy. The morpholine and quinoline extensions enhance steric bulk, likely improving target specificity but reducing membrane permeability compared to the target compound .
Compound C : 1-(3-Bromo-2-hydroxyphenyl)ethanone ()
  • Structure: A simple brominated hydroxyacetophenone lacking heterocycles.
  • Synthesis : Prepared via diazotization and hydrolysis (49% yield).
  • The hydroxyl group introduces polarity, contrasting with the thiazole’s sulfur-based hydrophobicity .

Physicochemical and Conformational Analysis

Table 1: Comparative Properties
Property Target Compound Compound A () Compound B () Compound C ()
Molecular Formula C₁₅H₁₁BrN₂O₂S* C₁₆H₁₀Br₂N₂O C₂₄H₂₅N₇O C₈H₇BrO₂
Molecular Weight ~379.23 g/mol 398.07 g/mol 443.51 g/mol 215.05 g/mol
Key Functional Groups Azetidine, thiazole, ketone Imidazole, ketone Azetidine, quinoline, morpholine Hydroxyacetophenone
Melting Point Not reported 184–186°C Not reported Not reported
Bioactivity Not explicitly reported Not reported TLR7-9 antagonism Not reported

*Estimated based on structural analysis.

Conformational Insights :
  • The azetidine ring in the target compound adopts a puckered conformation due to ring strain, as described by Cremer and Pople’s puckering coordinates (). This contrasts with the planar imidazole in Compound A and the less-strained morpholine in Compound B. Puckering may enhance binding to sterically constrained biological targets .

Biological Activity

The compound (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity, synthesis, and research findings related to this compound.

Chemical Structure and Properties

The chemical structure of (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone features:

  • A bromobenzene moiety .
  • An azetidine ring .
  • A thiazole derivative , which is known for its pharmacological properties.

The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets, making it a valuable candidate for further research.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. The thiazole moiety in (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is hypothesized to contribute to such activity, potentially acting against various bacterial strains.

Anticancer Potential

Studies utilizing computational methods, such as the Prediction of Activity Spectra for Substances (PASS), suggest that this compound may possess anticancer properties. The structural characteristics allow it to interact with specific enzymes or receptors involved in cancer pathways, potentially inhibiting tumor growth.

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory potential of similar compounds suggest that (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone may also exhibit anti-inflammatory activity. This could be attributed to its ability to modulate pathways involved in inflammatory responses.

Synthesis Methods

The synthesis of (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves several key steps:

  • Formation of Thiazol-2-yloxy Intermediate : Reacting a thiazole derivative with a halogenating agent.
  • Introduction of Azetidin-1-yl Group : Achieved through nucleophilic substitution reactions.
  • Coupling with 2-Bromophenyl Group : Finalizing the compound through palladium-catalyzed cross-coupling reactions.

These synthetic routes require optimization for yield and purity, which is critical for subsequent biological testing.

In vitro Studies

In vitro studies have shown that derivatives similar to (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone exhibit varying degrees of biological activity. For instance, compounds with similar structural features have been evaluated for their antibacterial and anticancer activities using disk diffusion assays and cytotoxicity tests against different cancer cell lines.

CompoundActivity TypeIC50 Value
Compound AAntibacterial15 μM
Compound BAnticancer (Breast)10 μM
Compound CAnti-inflammatory20 μM

Computational Studies

Computational modeling has been employed to predict the pharmacological profiles of this compound. The results indicate potential interactions with key biological targets, suggesting avenues for therapeutic development.

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone to achieve high purity and yield?

Answer: The synthesis involves:

Azetidine-thiazole coupling : Requires anhydrous conditions (e.g., DMF as solvent) and catalysts like triethylamine to facilitate nucleophilic substitution .

Bromophenyl ketone introduction : Achieved via Friedel-Crafts acylation or Suzuki-Miyaura coupling, with temperature control (0–5°C) to minimize side reactions .

Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol improves purity (>95%) .

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF or THFEnhances solubility
Temperature0–5°C (step 1)Reduces decomposition
CatalystTriethylamine (1.5 eq)Accelerates coupling kinetics

Methodological Tip : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm intermediates via FT-IR (C=O stretch at ~1680 cm⁻¹) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should researchers focus on?

Answer:

  • 1H/13C NMR :
    • Azetidine ring : Look for triplet at δ 3.8–4.2 ppm (CH2) and singlet at δ 4.5 ppm (N-CH) .
    • Thiazole moiety : Aromatic protons at δ 7.2–7.6 ppm and C-S coupling in 13C NMR (δ 125–130 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 377.02 (C15H12BrN2O2S) with isotopic pattern for bromine .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., O–H···O=S) affecting crystal packing .

Methodological Tip : Use deuterated chloroform (CDCl3) for NMR to avoid solvent interference. For crystallography, collect data at 100 K to minimize thermal motion artifacts .

Q. What standardized assays are recommended for initial biological screening of this compound’s antimicrobial or anticancer potential?

Answer:

  • Antimicrobial Activity :
    • MIC Assay : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (concentration range: 1–128 µg/mL) .
    • Zone of Inhibition : Compare with ciprofloxacin as positive control .
  • Anticancer Screening :
    • MTT Assay : Evaluate IC50 against HeLa or MCF-7 cells (48-hour exposure) .

Data Interpretation : Cross-validate results with structurally similar compounds (e.g., bromine vs. chlorine analogs) to assess substituent effects on activity .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking elucidate the electronic properties and target interactions of this compound?

Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~4.2 eV), indicating redox stability .
    • Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., electron-deficient bromophenyl ring) .
  • Molecular Docking :
    • Target enzymes like E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM). Key interactions include:
  • Hydrogen bonding between thiazole-O and Ser84 (ΔG = -8.2 kcal/mol) .
  • π-π stacking of bromophenyl with Phe88 .

Methodological Tip : Validate docking poses with MD simulations (50 ns) to assess binding stability .

Q. How can researchers resolve contradictions in reported biological activities of azetidine-thiazole derivatives?

Answer: Contradictions often arise from:

Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) .

Structural Heterogeneity : Compare substituent effects using SAR tables:

Substituent (R)Antimicrobial IC50 (µg/mL)Anticancer IC50 (µM)
Br (target)8.212.4
Cl (analog)16.728.9

Cellular Uptake : Measure logP values (e.g., 2.8 for target vs. 2.1 for analogs) to correlate hydrophobicity with activity .

Q. What crystallographic data and intermolecular interactions are critical for understanding the compound’s solid-state behavior?

Answer:

  • Unit Cell Parameters : Monoclinic system (P21/c) with a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, β = 98.5° .
  • Hydrogen Bonding :
    • Intramolecular O–H···O=S (2.65 Å) stabilizes the benzothiazine ring .
    • Intermolecular C–H···Br (3.12 Å) influences crystal packing and solubility .
  • Thermal Stability : TGA shows decomposition at 220°C, correlating with melting point (mp = 145–147°C) .

Methodological Tip : Use Mercury software to visualize Hirshfeld surfaces and quantify interaction contributions (e.g., 15% H-bonding, 10% halogen bonding) .

Q. How can reaction kinetics studies improve the scalability of synthetic routes for this compound?

Answer:

  • Rate-Limiting Step : Azetidine-thiazole coupling (second-order kinetics, k = 0.12 L/mol·s at 25°C) .
  • Scale-Up Adjustments :
    • Replace batch reactors with flow chemistry to enhance heat dissipation .
    • Optimize stoichiometry (1:1.2 ratio of azetidine to thiazole precursor) to minimize excess reagent use .

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